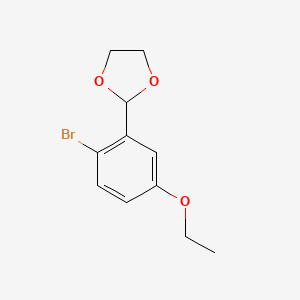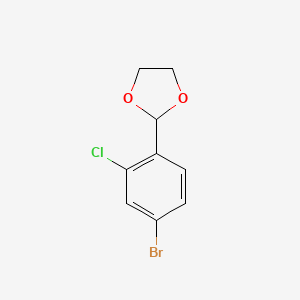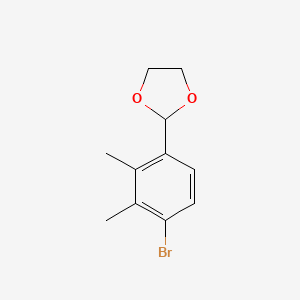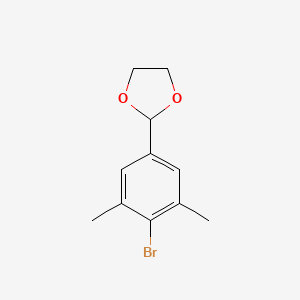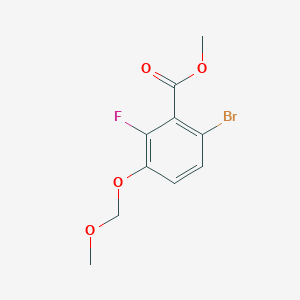
2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 2’ position, a methyl group at the 4 position, and a trifluoromethoxy group at the 4’ position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Methylation: The methyl group can be introduced at the 4 position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced at the 4’ position using a trifluoromethoxylating reagent such as trifluoromethyl hypofluorite.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Dehalogenated or reduced trifluoromethoxy derivatives.
Applications De Recherche Scientifique
2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromine, methyl, and trifluoromethoxy groups can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Bromo-4-methyl-1,1’-biphenyl: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
4-Methyl-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the bromine atom, affecting its potential for substitution reactions.
2’-Bromo-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
The combination of the bromine, methyl, and trifluoromethoxy groups in 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
IUPAC Name |
2-bromo-1-(4-methylphenyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c1-9-2-4-10(5-3-9)12-7-6-11(8-13(12)15)19-14(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMSVFLAOONLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


